molecular formula C39H60N2O19 B12044942 Phthalimidooxy-PEG12-NHS ester

Phthalimidooxy-PEG12-NHS ester

Cat. No.: B12044942
M. Wt: 860.9 g/mol
InChI Key: BDEBVNZJDONSKM-UHFFFAOYSA-N
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Description

Phthalimidooxy-PEG12-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It is widely used in the field of pegylation, which involves attaching PEG chains to molecules to improve their solubility, stability, and bioavailability. This compound consists of a phthalimidoxy PEG chain attached to an N-hydroxysuccinimide (NHS) ester group. The phthalimido group serves as a protecting group for the oxyamine function, while the NHS ester group is reactive towards primary amines, allowing for the formation of stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidooxy-PEG12-NHS ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Phthalimidooxy-PEG12-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phthalimidooxy-PEG12-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking reagent to create stable conjugates between molecules.

    Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: Applied in the development of biocompatible materials and surfaces

Mechanism of Action

The mechanism of action of Phthalimidooxy-PEG12-NHS ester involves the following steps:

Comparison with Similar Compounds

Phthalimidooxy-PEG12-NHS ester can be compared with other similar compounds, such as:

This compound is unique due to its phthalimido protecting group, which provides stability and ease of deprotection, making it a versatile tool in various applications .

Properties

Molecular Formula

C39H60N2O19

Molecular Weight

860.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H60N2O19/c42-35-5-6-36(43)40(35)60-37(44)7-8-47-9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-41-38(45)33-3-1-2-4-34(33)39(41)46/h1-4H,5-32H2

InChI Key

BDEBVNZJDONSKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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